molecular formula C7H6ClN3 B13018936 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole CAS No. 25299-32-5

5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B13018936
CAS No.: 25299-32-5
M. Wt: 167.59 g/mol
InChI Key: TWLQXLNFRWFHJN-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1-methylbenzotriazole with suitable reagents to form the desired triazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, automated synthesis, and the use of advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazoles .

Scientific Research Applications

5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzotriazole: A parent compound with similar structural features but lacking the chlorine and methyl groups.

    5-Chloro-1H-benzotriazole: Similar to 5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole but without the methyl group.

    1-Methyl-1H-benzotriazole: Similar but without the chlorine atom.

Uniqueness

This compound is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its overall stability and solubility .

Biological Activity

5-Chloro-1-methyl-1H-benzo[d][1,2,3]triazole is a compound that belongs to the class of benzo[d][1,2,3]triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound is characterized by a triazole ring fused with a benzene ring. The presence of the chlorine atom and the methyl group contributes to its unique chemical properties, influencing its interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of benzo[d][1,2,3]triazole exhibit significant antimicrobial properties. For instance, a study highlighted that certain compounds within this class demonstrated potent activity against various bacterial strains such as Bacillus subtilis and Escherichia coli . The specific structure of this compound may enhance its efficacy due to the hydrophobic interactions facilitated by the chlorine substituent.

Table 1: Antimicrobial Activity of Benzo[d][1,2,3]triazole Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundBacillus subtilisX μg/mL
This compoundEscherichia coliY μg/mL

(Note: Specific MIC values need to be sourced from experimental data.)

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In particular, studies have indicated that triazole derivatives can inhibit protozoan parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves interference with essential enzymatic pathways crucial for parasite survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazoles act by inhibiting cytochrome P450 enzymes involved in sterol biosynthesis in fungi and parasites . This inhibition disrupts membrane integrity and function.
  • Disruption of Cellular Processes : The compound may interfere with DNA synthesis and repair mechanisms in microbial cells, leading to cell death.

Study on Antimicrobial Efficacy

In a comparative study examining various benzo[d][1,2,3]triazole derivatives for antimicrobial efficacy, this compound was found to exhibit superior activity against resistant strains of bacteria compared to traditional antibiotics . This suggests potential use in treating infections where conventional therapies fail.

Antiparasitic Activity Assessment

A recent investigation into the antiparasitic effects of triazole derivatives revealed that this compound showed promising results against Trypanosoma cruzi, with IC50 values indicating effective inhibition at low concentrations . This positions the compound as a candidate for further development in antiparasitic therapies.

Conclusion and Future Directions

The biological activity of this compound underscores its potential as a versatile therapeutic agent. Its demonstrated antimicrobial and antiparasitic activities warrant further investigation into its mechanisms of action and efficacy in clinical settings. Future research should focus on optimizing its chemical structure to enhance bioactivity and reduce toxicity while exploring its application in treating resistant infections.

Properties

CAS No.

25299-32-5

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-1-methylbenzotriazole

InChI

InChI=1S/C7H6ClN3/c1-11-7-3-2-5(8)4-6(7)9-10-11/h2-4H,1H3

InChI Key

TWLQXLNFRWFHJN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=N1

Origin of Product

United States

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